molecular formula C19H16O6 B2698439 (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 853738-01-9

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2698439
CAS No.: 853738-01-9
M. Wt: 340.331
InChI Key: UQDUTJMYOZHYDZ-MFOYZWKCSA-N
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Description

This compound is a benzofuran derivative featuring a (Z)-configured 4-methoxybenzylidene substituent at position 2 of the dihydrobenzofuran core, a ketone group at position 3, and a methyl acetate ester linked via an ether bond at position 6. The 4-methoxy group on the benzylidene moiety enhances electron-donating properties, influencing reactivity and solubility.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)9-17-19(21)15-8-7-14(10-16(15)25-17)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDUTJMYOZHYDZ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzofuran moiety and a methoxybenzylidene group, contributing to its potential therapeutic effects.

  • Molecular Formula : C22H22O6
  • Molecular Weight : 382.412 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By targeting the active site of tyrosinase, this compound effectively reduces melanin production. This action is particularly relevant in cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders.

1. Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against certain strains . The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance or diminish antibacterial activity.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Compounds similar to this compound have demonstrated notable antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases .

3. Cytotoxicity Studies

In vitro studies assessing cytotoxic effects on human cell lines have shown that this compound exhibits low toxicity at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Skin Lightening : A study reported that a derivative of this compound significantly reduced melanin content in cultured melanocytes, highlighting its potential use in cosmetic formulations aimed at skin whitening.
  • Antimicrobial Efficacy : In a comparative study involving various synthesized compounds, those with structural similarities to this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities Overview

Activity TypeAssessed CompoundsKey Findings
AntimicrobialVarious derivativesMIC values between 0.004 - 0.03 mg/mL against several bacteria
AntioxidantSimilar compoundsSignificant radical scavenging activity
CytotoxicityHuman cell linesViability ≥91% at concentrations up to 10 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to derivatives with modifications in the benzylidene substituent, ester groups, or benzofuran core. Below is a detailed analysis:

Substituent Variations on the Benzylidene Group
Compound Name Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-methoxy C₂₀H₁₈O₆* ~362.3 Enhanced polarity due to methoxy; potential bioactive intermediate
(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate 2,4-dimethoxy C₁₉H₁₈O₈S 418.4 Higher solubility (sulfonate ester); increased steric hindrance
methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-butyl C₂₂H₂₂O₅ 366.4 Elevated lipophilicity (LogP ~5.2); bulky tert-butyl group may hinder reactivity

*Estimated based on structural analogy to .

Key Findings :

  • Electron-Donating vs. Bulky Groups: The 4-methoxy group in the target compound improves solubility in polar solvents compared to the lipophilic tert-butyl analog.
  • Ester Group Impact : Replacing the methyl acetate with a methanesulfonate group () significantly increases water solubility due to the sulfonate’s ionic character, making it more suitable for aqueous-phase reactions .
Core Structure Modifications

Data Limitations and Caveats

  • Exact biological or physicochemical data for the target compound are absent in the provided evidence; values are inferred from structural analogs.

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